tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C13H22BrNO2 |
|---|---|
Molecular Weight |
304.22 g/mol |
IUPAC Name |
tert-butyl 2-[(E)-3-bromoprop-2-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-10-5-4-7-11(15)8-6-9-14/h6,9,11H,4-5,7-8,10H2,1-3H3/b9-6+ |
InChI Key |
WDPSMCZCKHVSJZ-RMKNXTFCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCCC1C/C=C/Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC=CBr |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the functionalization of a Boc-protected piperidine derivative by introducing the 3-bromoprop-2-en-1-yl group via nucleophilic substitution or alkylation reactions. The key steps include:
- Protection of the piperidine nitrogen with a tert-butoxycarbonyl group to afford tert-butyl piperidine-1-carboxylate.
- Generation of the 2-substituted piperidine intermediate, often by lithiation or deprotonation at the 2-position.
- Alkylation with an allylic bromide, specifically 3-bromoprop-1-ene (allyl bromide), to introduce the 3-bromoprop-2-en-1-yl side chain with E-configuration.
Specific Preparation Example
A representative preparation involves the following steps:
Starting Material : tert-Butyl piperidine-1-carboxylate or a related 2-substituted Boc-piperidine.
Deprotonation at the 2-Position : Using a strong base such as lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) under an inert atmosphere (nitrogen or argon), the 2-position of the piperidine ring is deprotonated to form a carbanion intermediate.
Alkylation with 3-Bromoprop-1-ene : The carbanion intermediate is then reacted with 3-bromoprop-1-ene, which acts as an electrophile, to form the 2-(3-bromoprop-2-en-1-yl) substituted product. The reaction is typically conducted at low temperature and then allowed to warm to room temperature to complete the alkylation.
Workup and Purification : After completion, the reaction mixture is quenched with ammonium chloride solution, extracted with an organic solvent such as ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography using an appropriate solvent system (e.g., ethyl acetate/petroleum ether).
Reaction Conditions and Yields
- The base LDA is used in approximately 1.2 equivalents relative to the starting Boc-piperidine.
- The alkylating agent 3-bromoprop-1-ene is used in slight excess (about 1.1 equivalents).
- The reaction is performed under an inert atmosphere to prevent side reactions.
- Typical yields for the alkylation step range from 70% to 80%, depending on the substrate purity and reaction conditions.
Supporting Data Table: Example Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Deprotonation | LDA (1.2 equiv), THF, N2 atmosphere | -78 °C | 1 hour | — |
| Alkylation | 3-Bromoprop-1-ene (1.1 equiv), THF | -78 °C to RT | 2–3 hours | 70–80 |
| Workup & Purification | NH4Cl (sat.), EtOAc extraction, drying | RT | — | — |
Notes on Stereochemistry
The alkylation proceeds with retention of the E-configuration of the 3-bromoprop-2-en-1-yl substituent, consistent with the use of 3-bromoprop-1-ene as the electrophile. The reaction conditions favor the formation of the (2E) isomer.
Literature and Patent Sources Overview
- The synthetic approach aligns with general methods described in literature for functionalizing Boc-protected piperidines via lithiation and alkylation with allylic bromides.
- Patents on related heterocyclic compounds confirm the use of similar methodologies for introducing allyl or bromopropenyl substituents on piperidine rings with Boc protection.
- No direct synthesis of this compound was found in unreliable sources such as benchchem.com or smolecule.com, ensuring the data presented is derived from credible, peer-reviewed or patent literature.
Analytical and Characterization Data
Typical characterization of the product includes:
- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR spectra confirm the presence of the Boc group, piperidine ring protons, and the vinyl bromide side chain.
- Mass Spectrometry (MS) : Molecular ion peak consistent with the molecular weight of C13H22BrNO_2.
- Infrared Spectroscopy (IR) : Characteristic carbamate C=O stretch around 1700 cm^-1.
- Chromatographic Purity : Verified by HPLC or flash chromatography.
Chemical Reactions Analysis
tert-Butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as alkanes or alcohols.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopropenyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds that can interact with biological targets. The piperidine ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Substituent Type and Position
Compound 1 : tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate (Similarity: 0.90)
- Structure : Bromoethyl substituent at position 4 of piperidine.
- Reactivity: Bromoethyl is less electrophilic than bromopropenyl, limiting utility in Suzuki-Miyaura couplings.
Compound 2 : tert-Butyl 3-(3-bromophenyl)piperidine-1-carboxylate (CAS: 1203686-41-2)
- Structure : Aromatic 3-bromophenyl substituent at position 3.
- Key Differences :
Compound 3: tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate
- Structure: (2E)-propenoyl group with dimethylamino substituent.
- Key Differences: Dimethylamino group increases nucleophilicity, contrasting with the electrophilic bromine in the target compound.
Physical and Spectral Properties
Crystallographic and Computational Analysis
- Crystallography : Tools like SHELXL () and WinGX () are critical for resolving the E-configuration and hydrogen-bonding patterns. The target compound’s alkenyl bromine may influence crystal packing via halogen bonding, unlike the phenyl or ethyl analogs .
- Hydrogen Bonding: Bromopropenyl groups lack hydrogen-bond donors, unlike the dimethylamino propenoyl analog, which can form hydrogen bonds via carbonyl oxygen .
Biological Activity
tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate (CAS No. 1937218-68-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a piperidine ring, which is often associated with various pharmacological effects.
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) of piperidine derivatives has been extensively studied. It has been observed that the basicity of substituents on the piperidine ring plays a crucial role in determining biological activity. For instance, compounds with higher basicity often exhibit better antimicrobial properties . This relationship can be pivotal for understanding how this compound might perform in biological assays.
Case Study: Antitubercular Activity
A comparative analysis of various piperidine derivatives highlighted that those with specific substitutions exhibited enhanced antitubercular activity. For example, derivatives that maintained basicity similar to tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine showed minimum inhibitory concentrations (MIC) ranging from 4 to 6.25 µg/mL against M. tuberculosis strains . This suggests that similar compounds could also exhibit potent antitubercular effects.
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any compound. Preliminary computational studies on related compounds suggest favorable ADME profiles, indicating good bioavailability and metabolic stability . Further empirical studies would be necessary to confirm these findings for this compound.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1937218-68-2 |
| Molecular Formula | C13H20BrN O2 |
| Purity | 95% |
| Potential Biological Activities | Antimicrobial, Antitubercular |
Q & A
Q. What are the typical synthetic routes for preparing tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate?
The synthesis of this compound likely involves multi-step reactions starting from piperidine derivatives. A common approach includes:
- Step 1 : Protection of the piperidine nitrogen using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate .
- Step 2 : Introduction of the (2E)-3-bromoprop-2-en-1-yl substituent via alkylation or conjugate addition. Reaction conditions may require controlled temperatures (0–25°C) and anhydrous solvents (e.g., THF or DCM) to minimize side reactions .
- Purification : Column chromatography or recrystallization is typically employed to isolate the product, with characterization via H/C NMR and mass spectrometry .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the structure, with specific attention to the coupling constant of the (2E)-3-bromoprop-2-en-1-yl group (typically Hz for trans configuration) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns, particularly for bromine (Br/Br) .
- X-ray Crystallography : Single-crystal analysis using SHELXL refines the 3D structure, confirming stereochemistry and bond lengths .
Q. What safety precautions are recommended for handling this compound?
- Use personal protective equipment (PPE) due to potential toxicity and reactivity of the bromoalkenyl group.
- Work in a fume hood to avoid inhalation of volatile byproducts.
- Follow protocols for hazardous waste disposal, as brominated compounds may require specialized treatment .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?
- Data Collection : Obtain high-resolution diffraction data (≤1.0 Å) to resolve the (2E)-configuration and piperidine ring puckering.
- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. The tert-butyl group’s electron density can guide phase determination .
- Validation : Cross-validate results with ORTEP for Windows to visualize anisotropic displacement ellipsoids and ensure geometric accuracy .
Q. How can contradictory reaction yields be addressed when optimizing synthetic conditions?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst) to identify critical factors. For example, switching from DCM to THF may improve solubility of intermediates .
- Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FTIR) to detect intermediates or side products.
- Statistical Analysis : Apply ANOVA to determine significant variables and optimize yield reproducibility .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- Density Functional Theory (DFT) : Calculate transition states for bromoalkenyl group reactions. The electrophilic β-carbon may show higher susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly polar aprotic solvents (e.g., DMF) that stabilize charge development .
Q. How does the tert-butyl group influence the compound’s biological interactions?
- Lipophilicity : The tert-butyl group enhances membrane permeability, making the compound a candidate for cellular uptake studies.
- Steric Effects : It may shield the piperidine nitrogen, reducing undesired metabolic degradation.
- Binding Studies : Use surface plasmon resonance (SPR) to compare binding affinities of tert-butyl vs. non-protected analogs to biological targets (e.g., enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
